Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate
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Overview
Description
Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate is a chemical compound with the molecular formula (CH3)3SiCF2P(O)(OC3H7)2. It is a member of the phosphonate family, which are esters of phosphonic acid. This compound is characterized by the presence of a fluoro(trimethylsilyl)methyl group attached to a phosphonate moiety, making it unique in its structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate typically involves the reaction of trimethylsilyl fluoride with a suitable phosphonate precursor under controlled conditions. One common method involves the use of diethyl phosphite and trimethylsilyl fluoride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The fluoro(trimethylsilyl)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate involves its interaction with specific molecular targets. The fluoro(trimethylsilyl)methyl group can participate in nucleophilic substitution reactions, while the phosphonate moiety can form strong bonds with metal ions and other electrophiles. These interactions are crucial for its reactivity and applications in various fields.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [difluoro(trimethylsilyl)methyl]phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Dimethyl methylphosphonate
Uniqueness
Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate is unique due to the presence of the fluoro(trimethylsilyl)methyl group, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly useful in specific synthetic applications where such properties are desired.
Properties
CAS No. |
88292-89-1 |
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Molecular Formula |
C10H24FO3PSi |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
[di(propan-2-yloxy)phosphoryl-fluoromethyl]-trimethylsilane |
InChI |
InChI=1S/C10H24FO3PSi/c1-8(2)13-15(12,14-9(3)4)10(11)16(5,6)7/h8-10H,1-7H3 |
InChI Key |
BRLCPBAXFZKFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(F)[Si](C)(C)C)OC(C)C |
Origin of Product |
United States |
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